molecular formula C14H13N3O3S3 B2734952 (E)-N-(4,5-dihydrothiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682783-93-3

(E)-N-(4,5-dihydrothiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No. B2734952
M. Wt: 367.46
InChI Key: KMAHZEJQRWJDAW-CSKARUKUSA-N
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Description

(E)-N-(4,5-dihydrothiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C14H13N3O3S3 and its molecular weight is 367.46. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4,5-dihydrothiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4,5-dihydrothiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiangiogenic Effects

A study by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives, demonstrating significant anticancer and antiangiogenic effects against a mouse tumor model. The derivatives reduced tumor volume, cell number, and increased the lifespan of tumor-bearing mice while suppressing endothelial proliferation induced by tumors, suggesting potential for anticancer therapy (S. Chandrappa et al., 2010).

MMP Inhibitors in Tissue Damage

Incerti et al. (2018) designed and synthesized 4-thiazolidinone derivatives combining a benzisothiazole and 4-thiazolidinone framework to verify their effectiveness in affecting the inflammatory/oxidative process. One of the derivatives showed the highest activity by inhibiting MMP-9 at nanomolar levels, highlighting potential for wound healing effects (M. Incerti et al., 2018).

Antioxidant and Anticancer Activity

Tumosienė et al. (2020) synthesized novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives and tested their antioxidant and anticancer activities. Some compounds showed significant activity against human glioblastoma and breast cancer cell lines, indicating a potential for therapeutic applications (I. Tumosienė et al., 2020).

Antimicrobial Screening

Patel and Shaikh (2010) prepared 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides and conducted in vitro antimicrobial screening. Some compounds were comparable with standard drugs, showing promise for antimicrobial applications (N. Patel & Faiyazalam M. Shaikh, 2010).

properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S3/c18-11(16-13-15-4-7-22-13)3-5-17-12(19)10(23-14(17)21)8-9-2-1-6-20-9/h1-2,6,8H,3-5,7H2,(H,15,16,18)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAHZEJQRWJDAW-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(=N1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4,5-dihydrothiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

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